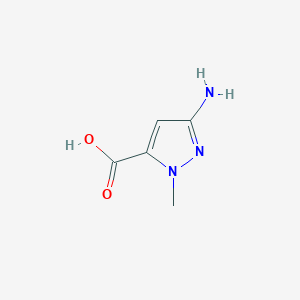

Ácido 3-amino-1-metil-1H-pirazolo-5-carboxílico

Descripción general

Descripción

Reveromycin D is a member of the reveromycin family, a group of polyketide spiroketals produced by various Streptomyces species. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. Reveromycin D, in particular, has garnered attention for its potential therapeutic applications, especially in the treatment of bone-related diseases.

Aplicaciones Científicas De Investigación

Reveromycin D has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying polyketide biosynthesis and for developing new synthetic methodologies.

Biology: Investigated for its role in microbial interactions and as a tool for studying cellular processes.

Medicine: Reveromycin D exhibits potent antifungal, antibacterial, and anticancer activities.

Mecanismo De Acción

Target of Action

The primary target of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids. This compound acts as a potent and selective inhibitor of DAO .

Mode of Action

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid interacts with DAO by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the oxidation of D-amino acids, particularly D-serine, which is known to induce oxidative stress in DAO cells .

Biochemical Pathways

The inhibition of DAO by 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid affects the metabolic pathway of D-amino acids. Specifically, it prevents the conversion of D-serine to its corresponding keto acid, leading to an accumulation of D-serine . This can have downstream effects on various biochemical processes, including neurotransmission, as D-serine is a co-agonist of the NMDA receptor, a type of glutamate receptor.

Result of Action

The inhibition of DAO by 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid leads to a decrease in oxidative stress in DAO cells . Additionally, it specifically prevents formalin-induced tonic pain , suggesting potential applications in pain management.

Action Environment

The action of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to bind to DAO. Additionally, the presence of other substances, such as competitive inhibitors or substrates for DAO, could also influence the compound’s efficacy. The compound should be stored at room temperature and kept away from oxidizing agents for stability .

Análisis Bioquímico

Biochemical Properties

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor . It protects DAO cells from oxidative stress induced by D-Serine . This interaction with DAO, an enzyme, suggests that it may have a role in biochemical reactions involving D-amino acids.

Cellular Effects

The compound’s role as a DAO inhibitor suggests that it may have significant effects on various types of cells and cellular processes . By inhibiting DAO, it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects through its interaction with DAO . As a DAO inhibitor, it can prevent the oxidation of D-amino acids, thereby influencing the levels of these molecules within the cell .

Metabolic Pathways

Given its role as a DAO inhibitor, it may be involved in pathways related to the metabolism of D-amino acids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Reveromycin D is typically isolated from the fermentation products of Streptomyces species. The biosynthesis involves a polyketide pathway, starting with a 2-methylsuccinyl-CoA starter unit, followed by the incorporation of a C6–8 polyketide chain extension and diacid esterification units . The fermentation process is carried out in a medium containing starch, glucose, yeast extract, bacto-peptone, meat extract, and various salts. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .

Industrial Production Methods: Industrial production of reveromycin D involves large-scale fermentation of Streptomyces reveromyceticus in optimized media. The fermentation conditions, such as pH, temperature, and nutrient composition, are carefully controlled to maximize yield. Post-fermentation, the compound is extracted and purified using advanced chromatographic methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for structural elucidation .

Análisis De Reacciones Químicas

Types of Reactions: Reveromycin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities into the molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of reveromycin D, such as methyl and ethyl esters, which have been shown to possess enhanced biological activities .

Comparación Con Compuestos Similares

Reveromycin D is unique among the reveromycin family due to its specific structural features and biological activities. Similar compounds include:

Reveromycin A: Known for its potent antifungal and anticancer activities.

Reveromycin B: Exhibits strong antibacterial properties.

Reveromycin C: Similar to reveromycin A but with slight structural variations that affect its biological activity.

Reveromycin D stands out due to its selective inhibition of isoleucyl-tRNA synthetase and its potential therapeutic applications in bone-related diseases.

Propiedades

IUPAC Name |

5-amino-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H2,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTYLLQCQDBCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416036 | |

| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117860-54-5 | |

| Record name | 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117860-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.